2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an anthracene moiety attached to a purine base, which imparts unique properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one typically involves the following steps:
Formation of the Anthracene Moiety: The anthracene moiety can be synthesized through various methods, including the Suzuki/Sonogashira cross-coupling reactions.
Attachment to the Purine Base: The anthracene moiety is then attached to the purine base through a series of reactions, including nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the anthracene moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one has several scientific research applications, including:
Biology: It is employed in the study of biological processes, including the investigation of enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The anthracene moiety plays a crucial role in its photophysical properties, enabling its use as a fluorescent probe in imaging studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
Uniqueness
2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is unique due to the combination of the anthracene moiety with the purine base. This structural feature imparts distinct photophysical and chemical properties, making it valuable in various scientific applications .
Eigenschaften
CAS-Nummer |
721929-42-6 |
---|---|
Molekularformel |
C20H15N5O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(anthracen-9-ylmethylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C20H15N5O/c26-19-17-18(23-11-22-17)24-20(25-19)21-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9,11H,10H2,(H3,21,22,23,24,25,26) |
InChI-Schlüssel |
RFMPQHBNPWLOPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=NC5=C(C(=O)N4)NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.